6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Overview
Description
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyquinoline with ethyl acetoacetate, followed by nitration and subsequent cyclization to form the pyranoquinoline core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinoline-2,5-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyranoquinoline derivatives:
Uniqueness
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-ethyl-4-hydroxy-3-[(4-nitrophenyl)methyl]pyrano[3,2-c]quinoline-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-22-16-6-4-3-5-14(16)19-17(20(22)25)18(24)15(21(26)29-19)11-12-7-9-13(10-8-12)23(27)28/h3-10,24H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIAAFZMOZKIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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